4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone is a complex organic compound characterized by its unique structure, which includes a dichlorobenzyl group and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone typically involves the condensation of 2,4-dichlorobenzyl alcohol with 4-formylbenzoic acid, followed by the reaction with N-(prop-2-en-1-yl)hydrazinecarbothioamide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorobenzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, altering cellular pathways and leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2,4-dichlorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone shares structural similarities with other hydrazinecarbothioamide derivatives, such as N-(prop-2-en-1-yl)hydrazinecarbothioamide and 2,4-dichlorobenzylidene hydrazinecarbothioamide.
Unique Features: The presence of the dichlorobenzyl group and the specific configuration of the compound confer unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H17Cl2N3OS |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
1-[(E)-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C18H17Cl2N3OS/c1-2-9-21-18(25)23-22-11-13-3-7-16(8-4-13)24-12-14-5-6-15(19)10-17(14)20/h2-8,10-11H,1,9,12H2,(H2,21,23,25)/b22-11+ |
InChI Key |
UHOJKBFVIQRGSJ-SSDVNMTOSA-N |
Isomeric SMILES |
C=CCNC(=S)N/N=C/C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl |
SMILES |
C=CCNC(=S)NN=CC1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.